L-Erythrulose

Description

This compound has been reported in Homo sapiens and Trypanosoma brucei with data available.

Properties

IUPAC Name |

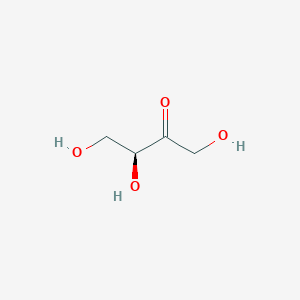

(3S)-1,3,4-trihydroxybutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h3,5-7H,1-2H2/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQPHVQVXLPRNCX-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801019042 | |

| Record name | (3S)-1,3,4-Trihydroxy-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801019042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-Erythrulose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006293 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

533-50-6 | |

| Record name | L-Erythrulose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=533-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Erythrulose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3S)-1,3,4-Trihydroxy-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801019042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-ERYTHRULOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WKK1W5B83O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-Erythrulose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006293 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

L-Erythrulose: A Technical Guide to its Biochemical Properties and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Erythrulose, a naturally occurring ketotetrose, has garnered significant interest in the cosmetic and pharmaceutical industries. Primarily utilized as a self-tanning agent, its biochemical properties and interaction with the skin provide a more natural and longer-lasting tan compared to other agents. This technical guide provides an in-depth overview of the core biochemical properties of this compound, detailed experimental protocols for its characterization, and an exploration of its synthesis and biological interactions. All quantitative data is presented in structured tables for ease of comparison, and key pathways and workflows are visualized using diagrams.

Biochemical and Physical Properties

This compound, systematically named (3S)-1,3,4-trihydroxy-2-butanone, is a C4 monosaccharide. It is the L-isomer of erythrulose (B1219606) and is known for its role as a cosmetic ingredient and as a chiral building block in organic synthesis.[1][2]

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in Table 1.

| Property | Value | References |

| Molecular Formula | C₄H₈O₄ | [1][3] |

| Molecular Weight | 120.10 g/mol | [1] |

| CAS Number | 533-50-6 | |

| Appearance | Clear, light yellow to yellowish, viscous liquid or syrup | |

| Solubility | Soluble in water and absolute alcohol | |

| Optical Activity | [α]/D +11.4° to +12.0° (c=2 in H₂O) | |

| Density | Approximately 1.39 g/cm³ |

Stability Profile

This compound exhibits greater chemical stability than Dihydroxyacetone (DHA), a commonly used self-tanning agent. Its stability is pH and temperature-dependent.

| Condition | Stability Profile | References |

| pH | Stable in acidic conditions (pH 2.0-5.0). Becomes unstable at pH greater than 5.5. | |

| Temperature | Should be stored at low temperatures (2-8°C for long-term storage). Avoid prolonged exposure to temperatures above 40°C. | |

| Formulation Compatibility | Incompatible with nitrogen-containing compounds (amines), oxidizing agents, and certain inorganic oxides (e.g., TiO₂, ZnO). |

Biological Role and Applications

The primary biological interaction of this compound of commercial significance is the Maillard reaction with the amino acids of keratin (B1170402) in the stratum corneum of the skin. This non-enzymatic browning reaction is responsible for its self-tanning effect.

The Maillard Reaction in Skin

The Maillard reaction is a complex series of reactions between amino acids and reducing sugars. In the context of self-tanning, the ε-amino group of lysine (B10760008) residues in keratin acts as the primary nucleophile that reacts with the carbonyl group of this compound. This reaction proceeds through several stages, beginning with the formation of a Schiff base, followed by Amadori rearrangement to form a more stable ketoamine (Amadori product). Subsequent reactions, including dehydration and polymerization, lead to the formation of brown-colored polymers known as melanoidins, which impart the tanned appearance to the skin.

Synthesis and Production

This compound can be produced through both enzymatic synthesis and microbial fermentation.

Enzymatic Synthesis from Glycerol (B35011)

A multi-enzymatic cascade reaction can be employed to synthesize this compound from glycerol. This process typically involves four key enzymes:

-

Glycerol Dehydrogenase (GDH): Oxidizes glycerol to dihydroxyacetone (DHA).

-

D-fructose-6-phosphate aldolase (B8822740) (FSAA129S): Catalyzes the aldol (B89426) addition of formaldehyde (B43269) to DHA to form this compound.

-

NADH Oxidase (NOX): Recycles the NAD+ cofactor required by GDH.

-

Catalase: Decomposes hydrogen peroxide, a byproduct of the NOX reaction.

Microbial Production using Gluconobacter oxydans

Gluconobacter oxydans is a bacterium capable of oxidizing meso-erythritol to this compound with high efficiency. Multi-deletion strains of G. oxydans have been developed to enhance production yields by eliminating competing metabolic pathways. The biotransformation is typically carried out using resting cells in a controlled bioreactor.

Experimental Protocols for Characterization

High-Performance Liquid Chromatography (HPLC)

Objective: To quantify this compound in raw materials and finished cosmetic products.

Methodology:

-

Sample Preparation:

-

Raw Material: Accurately weigh and dissolve the this compound standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of calibration standards by serial dilution.

-

Cosmetic Formulation: Accurately weigh a sample of the cosmetic product (e.g., 1 g) into a volumetric flask. Add a suitable extraction solvent (e.g., a mixture of mobile phase and a solvent capable of dissolving the matrix, like THF for creams) and sonicate to ensure complete extraction of this compound. Centrifuge or filter the extract to remove particulate matter before injection.

-

-

Chromatographic Conditions:

| Parameter | Condition |

| Column | Amine-based column (e.g., Lichrospher 5-NH₂) or a C18 column (e.g., Waters Symmetry C18, 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic elution with Acetonitrile:Water (e.g., 90:10, v/v) or a gradient elution for complex matrices. |

| Flow Rate | 1.0 - 1.3 mL/min |

| Column Temperature | 30 - 40°C |

| Detector | UV detector at 277 nm or a Refractive Index (RI) detector. |

| Injection Volume | 10 - 20 µL |

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound.

Methodology:

-

Sample Preparation:

-

Dissolve 5-25 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Filter the solution through a glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

-

-

Instrument Parameters (¹H and ¹³C NMR):

| Parameter | ¹H NMR | ¹³C NMR |

| Spectrometer Frequency | 400 MHz or higher | 100 MHz or higher |

| Pulse Program | Standard single pulse (e.g., zg30) | Standard proton-decoupled pulse program (e.g., zgpg30) |

| Number of Scans | 16 - 64 | 256 or more, depending on concentration |

| Relaxation Delay | 1 - 5 s | 2 - 10 s |

| Acquisition Time | 2 - 4 s | 1 - 2 s |

| Temperature | 298 K | 298 K |

-

Data Processing and Analysis:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Reference the spectrum to the residual solvent peak.

-

Integrate the signals in the ¹H spectrum and assign the chemical shifts in both ¹H and ¹³C spectra to the corresponding nuclei in the this compound structure.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound for structural confirmation.

Methodology:

-

Sample Preparation:

-

Dissolve a small amount of the this compound sample in a suitable solvent (e.g., methanol, water) to a concentration of approximately 10-100 µg/mL.

-

-

Instrumentation and Analysis (Electrospray Ionization - ESI):

| Parameter | Condition |

| Ionization Mode | Positive or Negative Electrospray Ionization (ESI) |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Ion Trap |

| Capillary Voltage | 3 - 5 kV |

| Drying Gas (N₂) Flow | 5 - 10 L/min |

| Source Temperature | 150 - 300°C |

| MS/MS (Tandem MS) | Collision-Induced Dissociation (CID) with varying collision energies to induce fragmentation. |

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻).

-

Analyze the fragmentation pattern obtained from MS/MS to identify characteristic neutral losses (e.g., H₂O, CH₂O) and fragment ions, which can be used to confirm the structure of this compound.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small drop of the viscous this compound liquid or a thin film of the solid directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal.

-

-

Instrument Parameters:

| Parameter | Setting |

| Spectral Range | 4000 - 400 cm⁻¹ |

| Resolution | 4 cm⁻¹ |

| Number of Scans | 16 - 32 |

| Apodization | Happ-Genzel |

-

Data Analysis:

-

Identify characteristic absorption bands corresponding to the functional groups in this compound:

-

Broad O-H stretching band around 3300 cm⁻¹.

-

C-H stretching bands around 2900 cm⁻¹.

-

Strong C=O stretching band (ketone) around 1720 cm⁻¹.

-

C-O stretching bands in the fingerprint region (1200 - 1000 cm⁻¹).

-

-

Stability Testing

Objective: To evaluate the stability of this compound under various storage conditions.

Methodology:

-

Protocol Design:

-

Prepare samples of this compound in the desired formulation or as a pure substance.

-

Store the samples under different conditions as per ICH guidelines (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH).

-

Include stress conditions such as exposure to light (photostability) and extreme pH values.

-

-

Testing Frequency:

-

For long-term studies, test at 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

For accelerated studies, test at 0, 3, and 6 months.

-

-

Analytical Methods:

-

Use a validated stability-indicating method, such as the HPLC method described in section 4.1, to assay the concentration of this compound at each time point.

-

Monitor physical properties such as appearance, color, and pH.

-

-

Data Evaluation:

-

Analyze the data for any significant changes in the physical or chemical properties of this compound over time to establish its shelf-life and recommended storage conditions.

-

Conclusion

This compound is a well-characterized ketotetrose with established applications, particularly in the cosmetics industry. Its biochemical properties, centered around the Maillard reaction, provide a unique and effective mechanism for sunless tanning. The synthesis of this compound can be achieved through efficient enzymatic and microbial processes. The analytical methods detailed in this guide provide a robust framework for the quality control and further research of this versatile molecule. This comprehensive overview serves as a valuable resource for scientists and professionals engaged in the research, development, and application of this compound.

References

L-Erythrulose: A Technical Guide to Stereochemistry and Enantiomeric Purity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stereochemistry and enantiomeric purity of L-Erythrulose. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development and other relevant fields. This document details the stereochemical properties of this compound, methods for its synthesis, and protocols for its analysis, with a focus on enantiomeric purity.

Introduction to this compound

This compound is a naturally occurring tetrose sugar, a type of monosaccharide with four carbon atoms. It possesses a ketone functional group, classifying it as a ketose. The "L" designation refers to the specific stereochemical configuration of the molecule. This compound has gained significant attention as a chiral building block in asymmetric synthesis and is also widely used in the cosmetics industry. Its enantiomer, D-Erythrulose, also exists.

Stereochemistry of this compound

The stereochemistry of this compound is defined by the spatial arrangement of the hydroxyl group on the chiral carbon atom adjacent to the ketone. In this compound, this hydroxyl group is on the left side in a Fischer projection. It is the (3S)-enantiomer of 1,3,4-trihydroxy-2-butanone.

Physicochemical Properties Related to Stereochemistry

The stereochemistry of this compound gives rise to its specific optical activity. The specific rotation is a fundamental property used to characterize chiral compounds.

| Property | Value | Conditions |

| Specific Rotation ([α]D) | +11.4° | c = 2.4 in water, at 18°C |

Synthesis of this compound

Several methods have been developed for the synthesis of this compound, with a focus on achieving high enantiomeric purity. The most common approaches involve biological transformations.

Microbial Synthesis from meso-Erythritol

A widely used method for producing this compound is the microbial oxidation of meso-erythritol using bacteria of the genus Gluconobacter. These microorganisms possess membrane-bound dehydrogenases that selectively oxidize the prochiral substrate to this compound.

Enzymatic Synthesis from Glycerol (B35011)

A multi-enzymatic cascade reaction has been developed for the synthesis of this compound from glycerol. This approach offers high selectivity and operates under mild conditions. The cascade typically involves glycerol dehydrogenase (GDH), an aldolase (B8822740), and cofactor regeneration enzymes.

Enantiomeric Purity Analysis

Ensuring the enantiomeric purity of this compound is critical, especially for its application in asymmetric synthesis. The primary method for determining enantiomeric excess (ee) is chiral chromatography.

Chiral High-Performance Liquid Chromatography (HPLC)

General considerations for developing a chiral HPLC method for this compound:

-

Chiral Stationary Phase: Screening of various polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) is recommended.

-

Mobile Phase: A normal-phase mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol), is often effective for separating polar enantiomers on polysaccharide-based CSPs.

-

Detection: Due to the lack of a strong chromophore in erythrulose, a Refractive Index Detector (RID) or a UV detector at a low wavelength (around 210 nm) would be suitable. Derivatization with a UV-active agent can also be employed to enhance sensitivity.

Experimental Protocols

This section provides an overview of the methodologies for the synthesis and analysis of this compound.

Protocol for Microbial Synthesis of this compound

This protocol is a generalized procedure based on the fermentation of Gluconobacter oxydans.

-

Inoculum Preparation: A seed culture of Gluconobacter oxydans is prepared by inoculating a suitable medium (e.g., containing yeast extract, peptone, and mannitol) and incubating at 25-30°C with agitation for 24-48 hours.

-

Fermentation: The main fermentation is carried out in a bioreactor containing a production medium with meso-erythritol as the substrate. The pH is maintained between 4.0 and 6.0, and the temperature is controlled at 28-32°C. Aeration and agitation are crucial for the oxidative conversion.

-

Monitoring: The conversion of meso-erythritol to this compound is monitored using HPLC with a refractive index detector.

-

Downstream Processing:

-

Cell Removal: The fermentation broth is centrifuged or microfiltered to remove the bacterial cells.

-

Purification: The supernatant is further purified by ultrafiltration, followed by ion-exchange chromatography to remove charged impurities.

-

Decolorization: The solution is passed through an activated carbon column to remove colored compounds.

-

Concentration: The purified this compound solution is concentrated under vacuum to yield the final product.

-

Protocol for Enzymatic Synthesis of this compound

This protocol outlines the multi-enzymatic synthesis from glycerol.

-

Reaction Setup: A buffered aqueous solution (pH 7-8) is prepared containing glycerol, formaldehyde, NAD+, and the enzymes: glycerol dehydrogenase (GDH), an aldolase (e.g., fructose-6-phosphate (B1210287) aldolase), and a cofactor regenerating enzyme (e.g., NADH oxidase).

-

Reaction Conditions: The reaction is typically carried out at room temperature with gentle stirring.

-

Monitoring: The formation of this compound can be monitored by HPLC.

-

Purification: The product can be purified from the reaction mixture using chromatographic techniques, such as size-exclusion or ion-exchange chromatography, to separate the product from the enzymes and other reaction components.

Logical Relationships and Pathways

While this compound is not known to be involved in intracellular signaling pathways, its primary mode of action in cosmetic applications is through the Maillard reaction with the amino acids in the keratin (B1170402) of the skin's stratum corneum. This chemical pathway leads to the formation of brown polymers called melanoidins, resulting in a temporary "tan."

Conclusion

This compound is a valuable chiral molecule with important applications in both chemical synthesis and the cosmetics industry. Its stereochemistry is a defining feature that dictates its properties and biological interactions. The synthesis of enantiomerically pure this compound is achievable through established microbial and enzymatic methods. While the determination of its enantiomeric purity is crucial, it requires specialized chiral analytical techniques that are not yet standardized in the public domain. This guide provides a foundational understanding for researchers and professionals working with this versatile ketose.

L-Erythrulose: A Technical Guide to Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Erythrulose, a naturally occurring ketotetrose, is a molecule of significant interest in the cosmetic and pharmaceutical industries. This technical guide provides an in-depth exploration of the natural sources of this compound and the various biosynthetic routes for its production. We delve into microbial fermentation and multi-enzymatic cascade reactions, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways and experimental workflows. This document is intended to be a comprehensive resource for researchers and professionals involved in the study, development, and application of this compound.

Natural Occurrence of this compound

This compound is found in a variety of natural sources, albeit typically in low concentrations. Its presence has been identified in several plant species, contributing to their biochemical composition.

-

Red Fruits: this compound is notably present in red fruits, with red raspberries being a commonly cited source.

-

Other Plant Sources: It has also been reported to be found in sugarcane and beets.

While direct extraction from these sources is possible, the low abundance makes it commercially unviable for large-scale production. Consequently, biotechnological methods have been developed to produce this compound in higher yields.

Biosynthesis of this compound

The biosynthesis of this compound can be achieved through two primary biotechnological approaches: microbial fermentation and multi-enzyme cascade reactions.

Microbial Fermentation

Microorganisms of the genus Gluconobacter are widely used for the production of this compound through the oxidative fermentation of meso-erythritol.[1] These bacteria possess a membrane-bound quinoprotein meso-erythritol dehydrogenase (QMEDH) that catalyzes the specific oxidation of meso-erythritol to this compound.[1]

Key Microorganism: Gluconobacter frateurii and other Gluconobacter species.

Biosynthetic Pathway:

Caption: Biosynthesis of this compound from meso-Erythritol by Gluconobacter.

| Microorganism | Substrate | Product Concentration | Yield | Time (h) | Reference |

| Gluconobacter frateurii IFO 3254 | 10% meso-Erythritol | ~98 g/L | 98% | 48 | [2] |

| Gluconobacter kondonii CGMCC8391 | meso-Erythritol | 207.9 ± 7.78 g/L | 0.94 g/g | 32 | [3] |

| Gluconobacter oxydans 621HΔupp BP.8 | meso-Erythritol | 242 g/L | 99% (w/w) | 24 | [4] |

Multi-Enzyme Cascade Reactions

Multi-enzyme cascades offer a cell-free approach to this compound synthesis, providing better control over reaction conditions and potentially higher purity of the final product.

A four-enzyme cascade has been developed for the synthesis of this compound from the inexpensive starting material, glycerol (B35011). This system utilizes glycerol dehydrogenase (GDH), a fructose-6-phosphate (B1210287) aldolase (B8822740) mutant (FSA A129S), NADH oxidase (NOX), and catalase.

Biosynthetic Pathway:

Caption: Four-enzyme cascade for this compound synthesis from glycerol.

| Enzyme System | Substrates | Product Concentration | Yield/Conversion | Time (h) | Reference |

| GDH, FSA A129S, NOX, Catalase (free enzymes) | 50 mM Glycerol, 50 mM Formaldehyde (B43269) | 12.3 mM | 24.6% conversion | 24 | |

| GDH, FSA A129S, NOX, Catalase (immobilized, fed-batch) | 150 mM Glycerol, Formaldehyde (fed) | 120 mM | 80% yield | 108 |

An alternative enzymatic route involves a one-pot, two-step cascade using D-amino acid oxidase (DAAO), catalase (CAT), and transketolase (TK). DAAO converts D-serine to hydroxypyruvate, which then reacts with glycolaldehyde (B1209225) in a TK-catalyzed reaction to form this compound.

Biosynthetic Pathway:

Caption: Three-enzyme cascade for this compound synthesis from D-Serine.

| Enzyme System | Substrates | Product Concentration | Yield | Time (h) | Reference |

| DAAO, CAT, TK (co-immobilized) | 50 mM D-Serine, 50 mM Glycolaldehyde | 30.7 mM | 61% | 16 |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Microbial Production of this compound from meso-Erythritol

Based on Mizanur et al., 2001

-

Microorganism and Culture Conditions:

-

Strain: Gluconobacter frateurii IFO 3254.

-

Growth Medium: Tryptic soy broth (TSB) supplemented with 1% D-sorbitol.

-

Cultivation: Grow the strain in the specified medium to obtain a sufficient cell mass.

-

-

Preparation of Resting Cells:

-

Harvest the cells from the culture medium by centrifugation.

-

Wash the cell pellet with a suitable buffer (e.g., phosphate (B84403) buffer) to remove residual medium components.

-

Resuspend the washed cells in the reaction buffer to a desired cell concentration.

-

-

Biotransformation Reaction:

-

Reaction Mixture: Washed cell suspension of G. frateurii in a reaction buffer containing 10% (w/v) meso-erythritol.

-

Reaction Conditions: Incubate the reaction mixture at 30°C with shaking at 170 rpm for 48 hours.

-

Monitoring: Periodically withdraw samples to monitor the consumption of meso-erythritol and the formation of this compound.

-

-

Downstream Processing and Purification:

-

Cell Removal: Separate the cells from the reaction mixture by centrifugation or filtration.

-

Purification: The supernatant containing this compound can be further purified using techniques such as ion-exchange chromatography. A study by Mizanur et al. (2001) used Dowex 50W-X2 (Ca2+ form) column chromatography for the purification of a related sugar, L-erythrose, derived from this compound.

-

Multi-Enzyme Synthesis of this compound from Glycerol

Based on Doutry et al., ChemRxiv, 2025

-

Enzymes and Reagents:

-

Glycerol dehydrogenase (GDH)

-

Fructose-6-phosphate aldolase mutant (FSA A129S)

-

NADH oxidase (NOX)

-

Catalase

-

Glycerol, Formaldehyde, NAD+, NADH, Reaction Buffer (pH 9.0)

-

-

Enzyme Immobilization (for fed-batch process):

-

Co-immobilize GDH, FSA A129S, and Catalase onto a suitable resin.

-

Immobilize NOX separately on a fresh resin for periodic addition.

-

-

Batch Reaction (Free Enzymes):

-

Reaction Mixture: 50 mM glycerol, 50 mM formaldehyde, 0.5 mM NAD+, 0.5 mM NADH in water (pH 9.0).

-

Enzyme Concentrations: Add GDH, FSA A129S, NOX, and catalase to the reaction mixture.

-

Reaction Conditions: Incubate at room temperature for 24 hours.

-

-

Fed-Batch Reaction (Immobilized Enzymes):

-

Initial Reaction Mixture: 150 mM glycerol, 10 mM formaldehyde, 0.5 mM NAD+ in water (pH 9.0) with the co-immobilized GDH/FSA/Catalase resin.

-

Fed-Batch Strategy: Periodically add fresh immobilized NOX and formaldehyde (10 mM additions) to the reaction mixture.

-

Reaction Conditions: Maintain the reaction at room temperature for up to 108 hours.

-

-

Analytical Method:

-

Quantify glycerol conversion and this compound concentration using Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Analytical Quantification of this compound by HPLC

Based on Ge et al., 2013

-

Chromatographic System:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a refractive index (RI) detector and an ultraviolet (UV) detector.

-

-

Chromatographic Conditions:

-

Column: Lichrospher 5-NH2 column (250 mm x 4.6 mm).

-

Column Temperature: 30°C.

-

Mobile Phase: Acetonitrile-water (90:10, v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection:

-

meso-Erythritol: RI detector at 35°C.

-

This compound: UV detector at 277 nm at room temperature.

-

-

-

Sample Preparation:

-

Centrifuge the fermentation broth to remove cells and particulate matter.

-

Filter the supernatant through a 0.22 µm filter before injection into the HPLC system.

-

-

Quantification:

-

Prepare standard solutions of meso-erythritol and this compound of known concentrations to generate a calibration curve.

-

The linear range for this compound was reported to be 1.00 - 100.00 g/L.

-

Experimental and Production Workflow

The overall workflow for the production and purification of this compound, particularly from microbial fermentation, can be summarized in the following diagram.

Caption: General workflow for this compound production and purification.

Conclusion

This compound, a valuable specialty carbohydrate, can be sourced from nature or, more efficiently, produced through advanced biotechnological methods. Microbial fermentation with Gluconobacter species and multi-enzyme cascades represent robust and scalable platforms for its synthesis. The choice of production method will depend on factors such as desired yield, purity requirements, and cost-effectiveness. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and optimize the production and application of this compound. Future research may focus on strain improvement, enzyme engineering, and process optimization to further enhance the efficiency and sustainability of this compound biosynthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. WO2001042483A1 - Process for the biotechnological preparation of this compound - Google Patents [patents.google.com]

- 3. Production of L-erythrose via this compound from erythritol using microbial and enzymatic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An artificial multienzyme cascade for the whole-cell synthesis of rare ketoses from glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of L-Erythrulose in Carbohydrate Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Erythrulose, a naturally occurring four-carbon ketose, has garnered increasing interest in the scientific community beyond its established use in the cosmetics industry. While its role as a sunless tanning agent is well-documented, its intricate involvement in carbohydrate metabolism is an emerging field of study. This technical guide provides an in-depth exploration of this compound's metabolic pathways, the enzymes that govern its transformations, and its connection to central energy-producing pathways, particularly the Pentose (B10789219) Phosphate (B84403) Pathway (PPP). This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's biochemical significance.

This compound: A Metabolic Intermediate

This compound is the L-enantiomer of the more commonly studied D-Erythrulose. In mammalian systems, a primary endogenous source of this compound is the degradation of Vitamin C (ascorbic acid)[1][2]. The breakdown of dehydroascorbic acid, the oxidized form of Vitamin C, yields 2,3-diketo-L-gulonate, which is subsequently degraded to produce this compound and oxalate[1][2].

Enzymatic Synthesis and Conversion of this compound

Several enzymatic pathways for the synthesis of this compound have been characterized, primarily in microbial systems, offering valuable models for its potential metabolic routes.

Synthesis from Glycerol (B35011)

A multi-enzyme cascade has been developed for the synthesis of this compound from glycerol. This pathway involves the following key enzymatic steps[3]:

-

Glycerol Dehydrogenase (GDH): Oxidizes glycerol to dihydroxyacetone (DHA).

-

Fructose-6-phosphate Aldolase (FSAA129S): Catalyzes the aldol (B89426) condensation of DHA with formaldehyde (B43269) to produce this compound.

This synthetic pathway has been optimized for high yield and selectivity, demonstrating the feasibility of enzymatic this compound production.

Transketolase-Catalyzed Synthesis

Transketolase, a key enzyme in the non-oxidative branch of the pentose phosphate pathway, can also catalyze the synthesis of this compound. In a one-substrate reaction, transketolase can utilize hydroxypyruvate as a substrate, leading to the formation of erythrulose (B1219606). The reaction involves the condensation of two glycolaldehyde (B1209225) residues derived from two molecules of hydroxypyruvate.

The Role of this compound in Carbohydrate Metabolism

The metabolic fate of this compound is an area of active investigation. Its structural similarity to other monosaccharides suggests its potential integration into central carbohydrate metabolism.

Connection to the Pentose Phosphate Pathway (PPP)

The pentose phosphate pathway is a crucial metabolic route responsible for producing NADPH and the precursors for nucleotide biosynthesis. Products of Vitamin C degradation, including L-xylonate and L-lyxonate, which are related to this compound, can potentially enter the pentose phosphate pathway. While the direct entry of this compound or its phosphorylated form into the mammalian PPP is not yet fully elucidated, the pathway's flexibility in utilizing various sugar phosphates makes this a plausible scenario.

Potential Metabolic Pathways of this compound

The following diagram illustrates the known and potential metabolic pathways involving this compound.

Key Enzymes in this compound Metabolism

Erythrulose Reductase (EC 1.1.1.162)

Erythrulose reductase catalyzes the reversible reduction of erythrulose to erythritol. While most studies have focused on the D-isomer, D-Erythrulose reductase from chicken liver has been shown to be highly specific for D-Erythrulose with an apparent Km of 0.38 mM. The enzyme utilizes NADPH as a cofactor, with a Km of 7.9 µM, and can also use NADH, although less effectively (Km = 67 µM). The stereospecificity of this enzyme for this compound has not been extensively characterized in mammals.

Erythrulose Kinase (Putative)

The phosphorylation of this compound is a plausible step for its entry into mainstream carbohydrate metabolism. While a specific this compound kinase has not been fully characterized in mammals, fructosamine-3-kinase, an enzyme involved in the metabolism of glycated proteins, has been identified in mammalian tissues. Given the structural similarities, the possibility of this or other sugar kinases phosphorylating this compound warrants further investigation.

Transketolase (EC 2.2.1.1)

As mentioned, transketolase is involved in the synthesis of this compound from non-chiral substrates. The enzyme's ability to utilize a four-carbon sugar like erythrulose as a substrate in the reverse reaction within the context of the pentose phosphate pathway is an area for future research.

Quantitative Data on this compound Metabolism

Quantitative data on this compound metabolism, particularly in mammalian systems, is limited. The available data primarily pertains to D-Erythrulose reductase and synthetic enzymatic cascades.

| Enzyme | Substrate | Km | Vmax | Cofactor | Organism/Source | Reference |

| D-Erythrulose Reductase | D-Erythrulose | 0.38 mM | Not Reported | NADPH/NADH | Chicken Liver | |

| D-Erythrulose Reductase | NADPH | 7.9 µM | Not Reported | - | Chicken Liver | |

| D-Erythrulose Reductase | NADH | 67 µM | Not Reported | - | Chicken Liver |

Table 1: Kinetic Parameters of D-Erythrulose Reductase. Note: Data for the L-isomer is currently unavailable.

Experimental Protocols

Enzymatic Synthesis of this compound from Glycerol

This protocol is based on the multi-enzyme cascade reaction described by Doutry et al. (2025).

Workflow:

Methodology:

-

Reaction Mixture Preparation: In a temperature-controlled reaction vessel, prepare a buffered solution at pH 9.

-

Addition of Reactants: Add glycerol, formaldehyde, and NAD+ to the reaction mixture.

-

Enzyme Addition: Introduce the four enzymes: Glycerol Dehydrogenase (GDH), Fructose-6-phosphate Aldolase (FSAA129S), NADH Oxidase (for NAD+ regeneration), and Catalase (to decompose hydrogen peroxide, a byproduct of NADH oxidase activity).

-

Incubation: Maintain the reaction at 20°C with gentle stirring.

-

Monitoring: Monitor the progress of the reaction by quantifying the consumption of glycerol and the production of this compound using HPLC.

-

Purification: Upon completion, purify this compound from the reaction mixture using standard chromatographic techniques.

Quantification of this compound by HPLC

A validated High-Performance Liquid Chromatography (HPLC) method can be used for the quantification of this compound.

Methodology:

-

Chromatographic System: A standard HPLC system equipped with a refractive index (RI) or a suitable UV detector.

-

Column: A column suitable for sugar analysis, such as an amino-based column.

-

Mobile Phase: An isocratic mobile phase, for example, a mixture of acetonitrile (B52724) and water.

-

Standard Curve: Prepare a standard curve using known concentrations of pure this compound.

-

Sample Preparation: For biological samples, a protein precipitation step followed by filtration is typically required before injection.

-

Quantification: The concentration of this compound in the sample is determined by comparing its peak area to the standard curve.

Future Directions and Implications for Drug Development

A thorough understanding of this compound metabolism is crucial for several reasons. Its role as a potential intermediate linking Vitamin C degradation to carbohydrate metabolism opens new avenues for research in nutrition and metabolic diseases. Furthermore, elucidating the enzymes that act on this compound could identify novel therapeutic targets. For instance, inhibitors or activators of a putative this compound kinase or reductase could modulate metabolic fluxes with potential applications in conditions characterized by altered carbohydrate metabolism.

The development of robust and sensitive analytical methods for quantifying this compound in biological fluids is a critical next step. Such methods will be invaluable for clinical studies investigating the correlation between this compound levels and various physiological and pathological states.

Conclusion

This compound is more than just a cosmetic ingredient; it is a fascinating molecule at the crossroads of vitamin metabolism and central carbohydrate pathways. While significant progress has been made in understanding its enzymatic synthesis, its metabolic fate in mammals remains a promising frontier for research. The information compiled in this technical guide provides a solid foundation for scientists and drug development professionals to delve deeper into the intricate role of this compound in cellular biochemistry and to explore its potential as a biomarker and therapeutic target. Further research, particularly focusing on the characterization of mammalian enzymes that metabolize this compound and its phosphorylated derivatives, will be instrumental in fully unraveling its physiological significance.

References

Spectroscopic Properties of L-Erythrulose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Erythrulose, a naturally occurring ketotetrose sugar, is a compound of significant interest in various scientific domains, including cosmetics and organic synthesis. Its chemical formula is C₄H₈O₄, and its molecular weight is 120.10 g/mol .[1] A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control in research and development. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, complete with experimental protocols and data presented in a clear, tabular format for ease of reference.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (Predicted, 500 MHz, D₂O)

| Chemical Shift (ppm) | Multiplicity |

| 4.40 | Singlet |

| 4.29 | Singlet |

| 4.22 | Doublet of Doublets |

| 3.82 | Doublet of Doublets |

| 3.76 | Triplet |

¹³C NMR Data (Predicted, 25 MHz, D₂O)

| Chemical Shift (ppm) |

| 215.1 |

| 75.3 |

| 72.8 |

| 66.8 |

Note: The NMR data presented above is based on predicted values from the Human Metabolome Database (HMDB) and serves as a reference. Experimental values may vary based on solvent, concentration, and instrument parameters.

Infrared (IR) Spectroscopy

The IR spectrum of a carbohydrate-like this compound is characterized by the presence of strong hydroxyl and carbonyl absorptions.

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 (broad) | O-H stretching (hydroxyl groups) |

| ~2900 | C-H stretching |

| ~1725 | C=O stretching (ketone) |

| 1200-950 | C-O stretching and C-C vibrations ("fingerprint region" for carbohydrates) |

Mass Spectrometry (MS)

Mass spectrometry of this compound provides crucial information about its molecular weight and fragmentation pattern.

| m/z | Ion |

| 121.05 | [M+H]⁺ |

| 143.03 | [M+Na]⁺ |

| 103.04 | [M+H-H₂O]⁺ |

| 91.04 | [M+H-CH₂O]⁺ |

| 73.03 | [M+H-H₂O-CH₂O]⁺ |

| 61.03 | [M+H-2(CH₂O)]⁺ |

Note: The mass spectrometry data is based on tandem mass spectrometry (MS/MS) analysis. The fragmentation pattern can be valuable for structural elucidation.

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Instrument: 400 MHz or higher NMR spectrometer.

-

Solvent: D₂O.

-

Temperature: 298 K.

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16-64 scans, depending on the concentration.

-

Relaxation Delay: 1-5 seconds.

-

Data Processing: Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TSP or DSS) or the residual solvent peak.

¹³C NMR Spectroscopy:

-

Instrument: 100 MHz or higher NMR spectrometer.

-

Solvent: D₂O.

-

Temperature: 298 K.

-

Pulse Sequence: Proton-decoupled ¹³C experiment.

-

Number of Scans: 1024 or more, depending on the concentration and instrument sensitivity.

-

Relaxation Delay: 2-5 seconds.

-

Data Processing: Fourier transform, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of this compound (as a solid or a concentrated aqueous solution) directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

FT-IR Spectroscopy:

-

Instrument: Fourier Transform Infrared Spectrometer with an ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Data Processing: Background subtraction and baseline correction.

Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

-

The typical concentration is in the range of 1-10 µg/mL.

Electrospray Ionization Mass Spectrometry (ESI-MS):

-

Instrument: Quadrupole Time-of-Flight (Q-TOF) or similar high-resolution mass spectrometer.

-

Ionization Mode: Positive or negative electrospray ionization.

-

Capillary Voltage: 3-4 kV.

-

Nebulizer Gas: Nitrogen, at a pressure appropriate for the instrument.

-

Drying Gas: Nitrogen, at a temperature of 200-300 °C.

-

Mass Range: m/z 50-300.

-

Collision Energy (for MS/MS): Varies (e.g., 10-40 eV) to induce fragmentation.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.

Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of this compound.

References

An In-Depth Technical Guide to L-Erythrulose Degradation Pathways and Byproducts

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Erythrulose, a natural keto-tetrose sugar, is a compound of significant interest, particularly in the cosmetics industry for sunless tanning applications. Its degradation pathways and the resulting byproducts are of critical importance for product stability, efficacy, and safety. This technical guide provides a comprehensive overview of the core degradation pathways of this compound, the identification of its byproducts, and the analytical methodologies employed in these investigations.

The primary degradation route for this compound, especially in the context of its application in cosmetics, is the Maillard reaction. This complex series of non-enzymatic browning reactions occurs between the carbonyl group of this compound and the amino groups of amino acids, peptides, or proteins present in the stratum corneum of the skin.[1][2][3][4][5] The reaction is responsible for the desired tanning effect but also leads to the formation of a cascade of intermediate and final products.

Beyond the Maillard reaction, the stability of this compound is also influenced by environmental factors such as temperature, pH, and UV radiation, which can lead to other degradation pathways, including caramelization and oxidative degradation. Understanding these pathways is crucial for formulation development and ensuring product stability.

Core Degradation Pathways

The degradation of this compound is a multifaceted process primarily driven by the Maillard reaction, but also influenced by other chemical transformations.

Maillard Reaction

The Maillard reaction is the most significant degradation pathway for this compound in its intended application. It is a complex network of reactions that can be broadly divided into three stages:

-

Initial Stage: This stage involves the condensation of the carbonyl group of this compound with a free amino group from an amino acid to form a Schiff base. This is followed by cyclization to form an N-substituted glycosylamine, which then rearranges to form an Amadori product, a 1-amino-1-deoxy-2-ketose.

-

Intermediate Stage: The Amadori products are key intermediates and can undergo dehydration and fragmentation to form a variety of reactive carbonyl species, including dicarbonyl compounds like glyoxal, pyruvaldehyde (methylglyoxal), and other short-chain aldehydes. These intermediates are crucial in the development of color and flavor compounds. Another important reaction in this stage is the Strecker degradation of amino acids, which are converted to Strecker aldehydes, contributing to the aroma profile of the reaction products.

-

Final Stage: In the final stage, the highly reactive intermediates from the previous stage polymerize and condense to form high molecular weight, nitrogen-containing brown polymers known as melanoidins. These melanoidins are responsible for the brown coloration associated with the Maillard reaction.

dot

Other Degradation Pathways

-

Caramelization: At high temperatures and in the absence of amino compounds, this compound, like other sugars, can undergo caramelization. This process involves a series of reactions including dehydration, fragmentation, and polymerization, leading to the formation of brown-colored products and volatile compounds.

-

Oxidative Degradation: The presence of oxygen and exposure to UV light can induce oxidative degradation of this compound and its Maillard reaction intermediates. This can lead to the formation of free radicals and further breakdown products, potentially impacting the stability and safety of formulations. For instance, UV irradiation of ketoamines (Amadori products) can lead to autoxidative radical chain reactions.

Degradation Byproducts

The degradation of this compound results in a complex mixture of byproducts. The specific byproducts formed depend on the reaction conditions, such as temperature, pH, and the presence of other reactants.

| Degradation Pathway | Key Intermediates/Byproducts | Significance |

| Maillard Reaction | Schiff bases, Amadori products | Initial reaction products leading to further degradation. |

| Pyruvaldehyde (Methylglyoxal), Glycolaldehyde | Highly reactive dicarbonyl compounds that are precursors to colored and aromatic compounds. | |

| Strecker aldehydes | Volatile compounds contributing to the odor of the reaction mixture. | |

| Melanoidins | High molecular weight, brown polymers responsible for the desired tanning effect. | |

| Caramelization | Furans, Furanones, Pyrones | Aromatic compounds contributing to color and flavor. |

| Oxidative Degradation | Organic acids, Carbonyl compounds | Can affect the pH and stability of formulations. |

Experimental Protocols

Studying the degradation of this compound requires robust analytical methodologies to identify and quantify the various reactants and products.

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of this compound and to identify potential degradation products. These studies involve subjecting this compound to stress conditions more severe than accelerated stability testing.

Typical Stress Conditions:

-

Acidic and Basic Hydrolysis: Treatment with dilute hydrochloric acid and sodium hydroxide (B78521) at elevated temperatures to assess susceptibility to hydrolysis.

-

Oxidative Degradation: Exposure to hydrogen peroxide solution to evaluate the impact of oxidation.

-

Thermal Degradation: Heating the solid or a solution of this compound to assess the effect of temperature.

-

Photodegradation: Exposing the sample to UV and visible light to determine its photosensitivity.

dot

Kinetic Studies of the Maillard Reaction

Kinetic studies are performed to understand the rate of the Maillard reaction and the factors that influence it.

A General Protocol:

-

Sample Preparation: Prepare solutions of this compound and an amino acid (e.g., glycine) in a buffer of a specific pH.

-

Reaction: Incubate the reaction mixture at a constant temperature.

-

Sampling: Withdraw aliquots at different time intervals.

-

Analysis: Quench the reaction (e.g., by rapid cooling) and analyze the samples to determine the concentration of remaining reactants and the formation of products.

-

Data Analysis: Plot the concentration of reactants or products as a function of time to determine the reaction rate constants.

dot

Analytical Techniques

A combination of chromatographic and spectroscopic techniques is typically employed for the separation, identification, and quantification of this compound and its degradation products.

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV or Diode Array Detection (DAD) is a primary tool for separating and quantifying this compound and its non-volatile degradation products.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC coupled with mass spectrometry (LC-MS/MS) is invaluable for the identification and structural elucidation of unknown degradation products by providing molecular weight and fragmentation information.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for the definitive structural confirmation of isolated degradation products.

Conclusion

The degradation of this compound is a complex process dominated by the Maillard reaction, particularly in its application in sunless tanning products. This reaction leads to the formation of a diverse array of byproducts, from initial Amadori products to highly colored melanoidins. A thorough understanding of these degradation pathways and the resulting byproducts is essential for developing stable, effective, and safe products. The use of forced degradation studies in conjunction with advanced analytical techniques such as HPLC, LC-MS, and NMR is crucial for characterizing the degradation profile of this compound and ensuring the quality of formulations containing this active ingredient. Further research into the specific structures and biological activities of the various degradation byproducts will continue to be an important area of investigation.

References

Thermochemical Properties and Stability of L-Erythrulose: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Erythrulose, a natural ketotetrose, is a compound of increasing interest in the pharmaceutical and cosmetic industries. Its role as a self-tanning agent and its potential applications in drug delivery and formulation necessitate a thorough understanding of its fundamental physicochemical properties. This technical guide provides a comprehensive overview of the current knowledge on the thermochemical properties and stability of this compound. While experimental thermochemical data for this compound remains scarce, this guide consolidates available information on its stability under various conditions and outlines the established experimental protocols for determining the thermochemical properties of carbohydrates. This information is critical for the formulation, storage, and effective application of this compound-containing products.

Thermochemical Properties of this compound

A thorough review of the scientific literature reveals a notable absence of experimentally determined condensed-phase thermochemical data for this compound, including its enthalpy of formation, entropy, and heat capacity. One study explicitly states that no heats of combustion or formation have been experimentally reported for the tetrose sugars, a category that includes erythrulose[1][2].

However, computational studies have provided some theoretical gas-phase thermochemical values. These calculated values offer a preliminary understanding of the molecule's energetic properties.

Table 1: Calculated Gas-Phase Thermochemical Data for Erythrulose (B1219606)

| Property | Value (kcal/mol) | Method | Reference |

| Enthalpy of Reduction to Erythritol (B158007) | -16.9 | CBS-APNO | [2] |

| Enthalpy of Reduction to Threitol | -19.8 | CBS-APNO | [2] |

Note: The reduction of erythrulose can yield two different polyols, erythritol and threitol.

The lack of experimental data underscores the need for future research in this area to support the development and optimization of this compound applications.

Stability of this compound

The stability of this compound is a critical factor, particularly in the formulation of cosmetic and pharmaceutical products. Its degradation can lead to loss of efficacy and the formation of undesirable byproducts. The primary degradation pathway for this compound is the Maillard reaction, a non-enzymatic browning reaction that occurs with amino acids[3].

Factors Affecting Stability

The stability of this compound is significantly influenced by several factors, including pH, temperature, and the presence of other chemical species.

Table 2: Factors Influencing the Stability of this compound

| Factor | Optimal/Recommended Conditions | Conditions Leading to Instability | References |

| pH | 2.0 - 5.0 (most stable at 3.0-4.0) | > 5.5 | |

| Temperature | Storage at 2-8°C for long-term stability. Add to formulations below 40°C. | Temperatures above 40°C accelerate degradation. | |

| Light | Protection from light is recommended. | Exposure to light, especially UV, can promote degradation. | |

| Oxygen | Minimize exposure to oxygen. Airless packaging is ideal. | Oxygen accelerates degradation through oxidation. | |

| Incompatible Substances | Non-ionic emulsifiers, certain thickeners (xanthan gum, cellulose (B213188) derivatives). | Amines (primary and secondary), oxidizing agents, inorganic oxides (e.g., TiO₂, ZnO), α-hydroxy acids, phosphates. |

Degradation Pathway: The Maillard Reaction

This compound, being a reducing sugar, readily undergoes the Maillard reaction with amino acids, which are present in the skin's stratum corneum. This reaction is responsible for the browning effect in self-tanning applications but also represents a degradation pathway in formulations. The reaction proceeds through a complex series of steps, initiated by the condensation of the keto group of erythrulose with a free amino group of an amino acid to form a Schiff base, which then rearranges to a ketosamine (an Amadori product). Subsequent reactions, including enolization, dehydration, and cyclization, lead to the formation of brown nitrogenous polymers and copolymers known as melanoidins.

Experimental Protocols for Thermochemical Analysis

While specific experimental data for this compound is lacking, the following sections detail the standard methodologies used to determine the thermochemical properties of carbohydrates. These protocols can be adapted for the analysis of this compound.

Bomb Calorimetry for Enthalpy of Combustion

Bomb calorimetry is the standard method for determining the gross heat of combustion of a solid or liquid sample. This value can then be used to calculate the standard enthalpy of formation.

Experimental Workflow:

Detailed Methodology:

-

Sample Preparation: A precisely weighed sample of this compound (typically 0.5-1.5 g) is pressed into a pellet. A fuse wire of known length and material is attached to the pellet.

-

Bomb Assembly: The pellet is placed in a crucible inside the bomb vessel. The bomb is then sealed.

-

Charging the Bomb: The bomb is purged with oxygen to remove atmospheric nitrogen and then filled with high-purity oxygen to a pressure of approximately 30 atm.

-

Calorimeter Setup: The sealed bomb is placed in a calorimeter bucket containing a precisely measured quantity of water. The entire assembly is enclosed in an insulating jacket.

-

Ignition and Temperature Measurement: The system is allowed to reach thermal equilibrium. The sample is then ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Calculation: The heat of combustion is calculated from the observed temperature rise, the heat capacity of the calorimeter system (determined by combusting a standard substance like benzoic acid), and corrections for the heat of formation of nitric and sulfuric acids (if applicable) and the heat of combustion of the fuse wire.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It can be used to determine heat capacity, melting point, glass transition temperature, and enthalpies of phase transitions.

Detailed Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-10 mg) is placed in a DSC pan, which is then hermetically sealed. An empty sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program (e.g., heating rate, starting and ending temperatures) is set. A typical heating rate for sugars is 10 °C/min. The experiment is usually conducted under an inert atmosphere, such as nitrogen, to prevent oxidative degradation.

-

Data Acquisition: The DSC instrument heats the sample and reference pans according to the programmed temperature profile. The differential heat flow to the sample and reference is measured and recorded as a function of temperature.

-

Data Analysis: The resulting DSC thermogram plots heat flow versus temperature.

-

Heat Capacity (Cp): The heat capacity can be determined from the displacement of the baseline of the thermogram.

-

Phase Transitions: Endothermic peaks correspond to melting, while exothermic peaks can indicate crystallization or decomposition. The area under a peak is proportional to the enthalpy change of the transition.

-

Glass Transition (Tg): A step-like change in the baseline indicates a glass transition.

-

Stability-Indicating Assay Methods

To quantitatively assess the stability of this compound and characterize its degradation products, a stability-indicating assay method (SIAM) is essential. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Workflow for a Stability Study:

Detailed Methodology:

-

Method Development and Validation: An HPLC method is developed to separate this compound from its potential degradation products and any other components in the formulation. The method is then validated for specificity, linearity, range, accuracy, and precision as per ICH guidelines.

-

Forced Degradation Studies: this compound is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to induce degradation. The resulting samples are analyzed by the validated HPLC method to demonstrate that the assay can effectively separate and quantify this compound in the presence of its degradation products.

-

Stability Testing: The this compound substance or product is stored under controlled long-term and accelerated stability conditions (e.g., 25°C/60% RH and 40°C/75% RH). Samples are withdrawn at predetermined time points and analyzed using the validated stability-indicating method to monitor the concentration of this compound and the formation of any degradation products.

Conclusion

This technical guide has synthesized the available information on the thermochemical properties and stability of this compound. While a significant gap exists in the experimental thermochemical data for this compound, its stability profile is relatively well-characterized, particularly in the context of cosmetic formulations. The stability of this compound is highly dependent on pH and temperature, with optimal stability observed in acidic conditions and at low temperatures. The primary degradation pathway is the Maillard reaction. For researchers and formulators, controlling these parameters is paramount to ensuring product quality and efficacy. The provided experimental protocols for calorimetry and stability-indicating assays offer a roadmap for future studies to generate the much-needed empirical data for this compound, which will undoubtedly support its broader application in various scientific and industrial fields.

References

The Kinetics of L-Erythrulose Maillard Reaction with Amino Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino acids, is of significant interest in the food, cosmetic, and pharmaceutical industries. L-Erythrulose, a natural keto-sugar, is known to undergo this reaction, a property leveraged in self-tanning cosmetic formulations. However, a comprehensive understanding of the kinetics of the this compound-amino acid Maillard reaction is not widely documented. This technical guide provides a framework for investigating these kinetics, including detailed experimental protocols, data presentation structures, and visualizations of the reaction pathways and experimental workflows. This document is intended to serve as a foundational resource for researchers and professionals seeking to explore the nuanced reactivity of this compound and its implications for product development and stability.

Introduction to the this compound Maillard Reaction

The Maillard reaction is a complex cascade of chemical reactions initiated by the condensation of a reducing sugar and an amine, typically an amino acid. This compound, a C4-ketotetrose, possesses a reactive ketone group that can participate in this reaction. In cosmetic applications, this compound reacts with the free amino groups of amino acid residues in keratin, the primary protein in the stratum corneum of the skin, to produce melanoidins, which are brown, polymeric pigments[1]. This reaction is analogous to the browning process observed in food preparation[2].

While the general principles of the Maillard reaction are well-established, the specific kinetics involving this compound are less characterized compared to more common reducing sugars like glucose and fructose. Understanding these kinetics is crucial for controlling the reaction rate, optimizing product formulation, and ensuring the stability and efficacy of this compound-containing products. Factors such as temperature, pH, and the type of amino acid can significantly influence the reaction rate and the nature of the resulting products[3].

Proposed Experimental Protocols for Kinetic Analysis

To elucidate the kinetics of the this compound Maillard reaction with various amino acids, a systematic experimental approach is required. The following protocols are based on established methodologies for studying Maillard reactions and can be adapted for this compound.

Materials and Reagents

-

This compound (high purity)

-

Amino acids (e.g., L-Glycine, L-Lysine, L-Arginine; analytical grade)

-

Phosphate (B84403) buffer solutions (e.g., 0.1 M) at various pH values (e.g., 5, 7, 9)

-

Deionized water

-

Heating apparatus with precise temperature control (e.g., water bath, heating block)

-

Analytical instrumentation (e.g., HPLC-UV, spectrophotometer)

General Experimental Procedure

-

Solution Preparation: Prepare equimolar solutions of this compound and the chosen amino acid (e.g., 0.2 M) in a selected phosphate buffer.

-

Reaction Incubation: Dispense aliquots of the reaction mixture into sealed vials and incubate at a constant temperature (e.g., 60°C, 80°C, 100°C).

-

Time-Course Sampling: At predetermined time intervals, withdraw a vial from the heating apparatus and immediately quench the reaction by placing it on ice.

-

Sample Analysis: Analyze the samples to determine the concentration of remaining reactants or the formation of reaction products.

Analytical Methods for Monitoring Reaction Progress

The rate of the Maillard reaction can be monitored through various analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector can be employed to quantify the depletion of this compound and the amino acid over time. This method provides direct measurement of reactant consumption.

-

Spectrophotometry: The formation of colored melanoidins in the later stages of the Maillard reaction can be monitored by measuring the absorbance of the reaction solution at a specific wavelength, typically around 420 nm. This provides an indication of the browning intensity.

-

Fluorescence Spectroscopy: In the intermediate stages of the Maillard reaction, fluorescent compounds are formed. Monitoring the development of fluorescence can provide insights into the progression of the reaction before significant color development.

Quantitative Data Presentation

The systematic collection of quantitative data is essential for a thorough kinetic analysis. The following tables provide a structured format for presenting such data.

Table 1: Reaction Rate Constants (k) for the this compound Maillard Reaction with Various Amino Acids at Different Temperatures and pH Values.

| Amino Acid | Temperature (°C) | pH | Rate Constant (k) (M⁻¹s⁻¹) | Analytical Method |

| L-Glycine | 60 | 7 | Data to be determined | HPLC |

| L-Glycine | 80 | 7 | Data to be determined | HPLC |

| L-Glycine | 100 | 7 | Data to be determined | HPLC |

| L-Lysine | 60 | 7 | Data to be determined | HPLC |

| L-Lysine | 80 | 7 | Data to be determined | HPLC |

| L-Lysine | 100 | 7 | Data to be determined | HPLC |

| L-Arginine | 60 | 7 | Data to be determined | HPLC |

| L-Arginine | 80 | 7 | Data to be determined | HPLC |

| L-Arginine | 100 | 7 | Data to be determined | HPLC |

| L-Glycine | 80 | 5 | Data to be determined | HPLC |

| L-Glycine | 80 | 9 | Data to be determined | HPLC |

Table 2: Activation Energy (Ea) for the this compound Maillard Reaction with Various Amino Acids.

| Amino Acid | pH | Activation Energy (Ea) (kJ/mol) |

| L-Glycine | 7 | Data to be determined |

| L-Lysine | 7 | Data to be determined |

| L-Arginine | 7 | Data to be determined |

Activation energy can be calculated from the Arrhenius plot of ln(k) versus 1/T.

Visualization of Pathways and Workflows

Visual diagrams are invaluable for conceptualizing the complex series of events in the Maillard reaction and for outlining experimental procedures.

Maillard Reaction Pathway for a Ketose Sugar

The initial stage of the Maillard reaction for a ketose like this compound involves the formation of a ketosylamine, which then rearranges to form a Heyns product. This is distinct from the pathway for aldose sugars, which form an Amadori product.

Caption: Initial stage of the Maillard reaction for a ketose sugar.

Experimental Workflow for Kinetic Analysis

A clear workflow diagram is essential for planning and executing the kinetic studies.

Caption: Workflow for kinetic analysis of the this compound Maillard reaction.

Conclusion

While this compound is a recognized reactant in the Maillard reaction, particularly within the cosmetics industry, there is a notable gap in the scientific literature regarding its specific reaction kinetics with different amino acids. This technical guide provides a comprehensive framework for researchers to systematically investigate this area. By following the proposed experimental protocols, utilizing the structured data presentation formats, and referencing the provided visual aids, scientists and drug development professionals can generate the critical kinetic data needed to optimize formulations, predict product stability, and innovate in applications where the controlled Maillard reaction of this compound is paramount. The insights gained from such studies will be invaluable for advancing our understanding and application of this unique keto-sugar.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of L-Erythrulose from Erythritol

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Erythrulose is a naturally occurring tetrose sugar with significant applications in the cosmetic industry as a sunless tanning agent and in the pharmaceutical sector as a chiral building block for the synthesis of various bioactive molecules. The enzymatic synthesis of this compound from the readily available polyol, erythritol (B158007), offers a highly specific, efficient, and environmentally benign alternative to traditional chemical methods. This document provides detailed application notes and experimental protocols for the production of this compound using both whole-cell biocatalysts and purified enzymes.

Principle of the Biotransformation

The core of this bioprocess is the regioselective oxidation of erythritol at the C2 position to yield this compound. This reaction is catalyzed by the enzyme erythritol dehydrogenase (EDH), which is found in various microorganisms, most notably in species of Gluconobacter and the yeast Yarrowia lipolytica. The overall reaction is depicted below:

Erythritol + NAD(P)+ ⇌ this compound + NAD(P)H + H+

While purified enzymes can be used, whole-cell biotransformation using microorganisms such as Gluconobacter oxydans is often preferred due to the inherent cofactor regeneration systems within the cells, simplifying the process and reducing costs.

Data Presentation

Table 1: Comparison of Whole-Cell Biocatalysts for this compound Production

| Microorganism | Process Type | Substrate Conc. (g/L) | Product Conc. (g/L) | Yield (%) | Space-Time Yield (g/L/h) | Reference |

| Gluconobacter oxydans 621HΔupp BP.8 | Batch (Resting Cells) | 245 | 242 | 99 | 10 | [1] |

| Gluconobacter oxydans 621HΔupp BP.8 | Continuous (Cell Retention) | 55 | 54 | 99 | 27 | [1] |

| Gluconobacter frateurii IFO 3254 | Batch (Washed Cells) | 100 | ~98 | 98 | ~2.04 | [2][3] |

| Gluconobacter kondonii CGMCC8391 | Fed-Batch | Not specified | 207.9 | 94 | 6.50 | [4] |